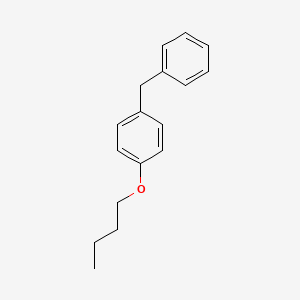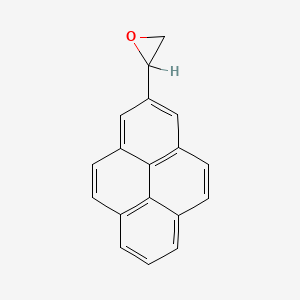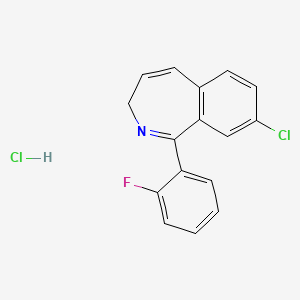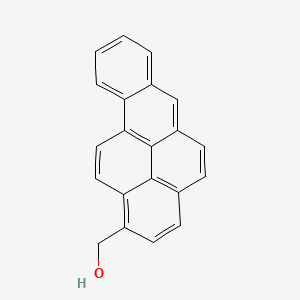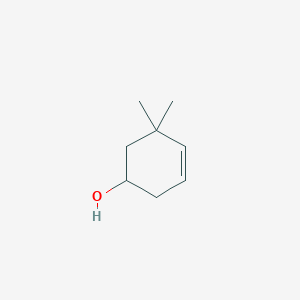
5,5-Dimethyl-3-cyclohexen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-3-cyclohexen-1-ol is an organic compound with the molecular formula C8H14O It is a cyclohexene derivative with two methyl groups at the 5th position and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-cyclohexen-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 5,5-Dimethyl-3-cyclohexen-1-one using a suitable catalyst under controlled conditions. Another method includes the reduction of 5,5-Dimethyl-3-cyclohexen-1-one using sodium borohydride or lithium aluminum hydride as reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are carried out in reactors equipped with catalysts such as palladium or platinum on carbon. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 5,5-Dimethyl-3-cyclohexen-1-one.
Reduction: 5,5-Dimethylcyclohexanol.
Substitution: Various substituted cyclohexene derivatives depending on the reagent used.
Scientific Research Applications
5,5-Dimethyl-3-cyclohexen-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexen-1-ol: Similar structure but lacks the methyl groups at the 5th position.
5,5-Dimethyl-3-cyclohexen-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
5,5-Dimethylcyclohexanol: Similar structure but fully saturated without the double bond.
Uniqueness
5,5-Dimethyl-3-cyclohexen-1-ol is unique due to the presence of both the hydroxyl group and the double bond in the cyclohexene ring.
Properties
CAS No. |
82299-68-1 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
5,5-dimethylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3,5,7,9H,4,6H2,1-2H3 |
InChI Key |
CFMVVCODTGCTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
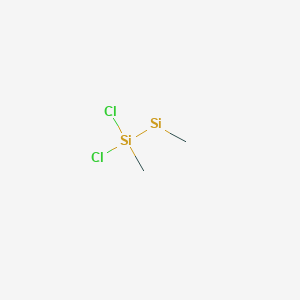
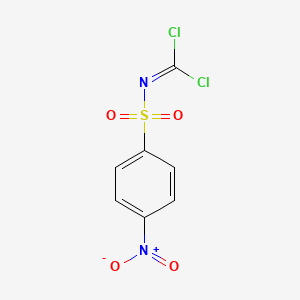
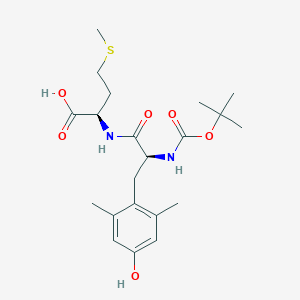

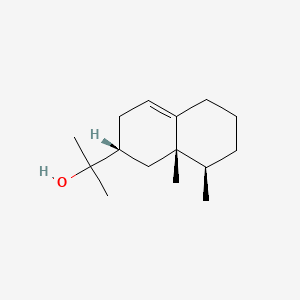
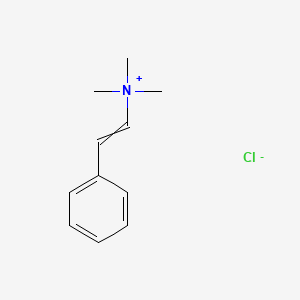
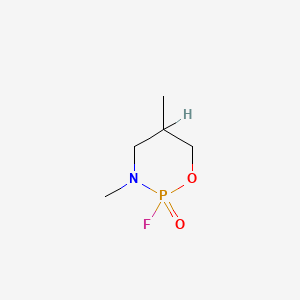
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)
![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
